molecular formula C21H23N5O6 B565922 N-Methyl Pemetrexed CAS No. 869791-42-4

N-Methyl Pemetrexed

Cat. No. B565922
M. Wt: 441.444
InChI Key: JKULRGFPYBAJTE-AWEZNQCLSA-N
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Description

N-Methyl Pemetrexed is an impurity of Pemetrexed . Pemetrexed is an antifolate cytotoxic agent that can be used for the research of cancer .


Synthesis Analysis

The development of novel synthetic methods and their structure elucidation of Pemetrexed glutamide, N-methyl pemetrexed, and N-methyl pemetrexed glutamide impurities have been described in research . The listed impurities were deduced through spectral analysis such as 1H-NMR, 13CNMR, and HRMS .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Methyl Pemetrexed include a molecular formula of C21H23N5O6 and a molecular weight of 441.4 g/mol .

Scientific Research Applications

  • Predictive Markers for Pemetrexed Toxicity : Pretreatment levels of total plasma homocysteine (tHcy) and methylmalonic acid (MMA) can predict severe toxicity from pemetrexed therapy. Elevated levels of these markers correlate with higher risks of severe side effects such as thrombocytopenia, neutropenia, diarrhea, mucositis, or infection (Niyikiza et al., 2002).

  • Pharmacology and Mechanism of Action : Pemetrexed acts as a multitargeted antifolate, inhibiting enzymes involved in folate metabolism and synthesis of purines and pyrimidines, such as thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. It shows broad antitumor activity and has a better safety profile with vitamin supplementation, without affecting efficacy (Adjei, 2004).

  • Considerations in Folate Supplementation : Excessive folate supplementation might reduce pemetrexed's efficacy. High extracellular 5-formyltetrahydrofolate levels can significantly decrease pemetrexed activity, suggesting a balance is needed in supplementation to optimize both safety and efficacy (Chattopadhyay et al., 2007).

  • Safety and Dosing Strategy : Research indicates that the reduction of total plasma homocysteine levels through folic acid and vitamin B12 supplementation can lead to an improved safety profile for pemetrexed without compromising its effectiveness (Niyikiza et al., 2002).

  • Molecular and Cellular Pharmacology : Pemetrexed's unique properties include rapid conversion to active polyglutamate derivatives in cells, high affinity for three folate transporters, and marked sensitivity to physiologic folates in cells. These aspects distinguish it from other antifolates and contribute to its clinical effectiveness (Chattopadhyay et al., 2007).

Future Directions

There are several experimental options to prevent or manage Pemetrexed-related toxicity, such as the use of standard folinic acid, hemodialysis, antidotes such as thymidine, hypoxanthine, and glucarpidase, and the use of therapeutic drug monitoring . These strategies still need clinical evaluation before implementation, but could enable treatment with Pemetrexed for patients who are at risk for toxicity, such as in renal impairment .

properties

IUPAC Name

(2S)-2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O6/c1-26-17-16(19(30)25-21(26)22)13(10-23-17)7-4-11-2-5-12(6-3-11)18(29)24-14(20(31)32)8-9-15(27)28/h2-3,5-6,10,14,23H,4,7-9H2,1H3,(H,24,29)(H,27,28)(H,31,32)(H2,22,25,30)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKULRGFPYBAJTE-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CN2)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=CN2)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl Pemetrexed

CAS RN

869791-42-4
Record name N-Methyl pemetrexed
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869791424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-[[4-[2-(2-amino-1-methyl-4-oxo-4,7-dihydro-1Hpyrrolo[2,3-d]pyrimidin-5-yl)ethyl] benzoyl]amino]-pentanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYL PEMETREXED
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDJ47U4SYL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3
Citations
DP Kjell, DW Hallberg, JM Kalbfleisch… - … process research & …, 2005 - ACS Publications
… Isolation and Characterization of N-Methyl Pemetrexed (12).N-Methyl Pemetrexed (12) was isolated from a production batch of Pemetrexed Disodium Heptahydrate (1) by preparative …
Number of citations: 21 pubs.acs.org
S Hemchand, RRC Babu… - Journal of Drug Delivery …, 2019 - jddtonline.info
… of Pemetrexed, Acid intermediate and N-Methyl Pemetrexed) and a combined solution … of Pemetrexed, Acid intermediate and N-Methyl Pemetrexed into a HPLC. The peak of any …
Number of citations: 5 jddtonline.info
RMR Jaggavarapu, V Muvvala… - Current Organic …, 2022 - ingentaconnect.com
… N-methyl pemetrexed, and N-methyl pemetrexed glutamide impurities. The listed impurities were deduced through spectral analysis, such as 1H-NMR, 13CNMR, and HRMS. The target …
Number of citations: 4 www.ingentaconnect.com

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